GlyT1 Inhibitory Potency: Iclepertin Exhibits 5-Fold Greater Activity Than Bitopertin in Human Cell Assays
Iclepertin demonstrates significantly higher potency for human GlyT1 (hGlyT1) compared to the clinical comparator bitopertin. In [³H]glycine uptake assays using human SK-N-MC cells, iclepertin exhibits an IC50 of 5.0 nM [1]. In contrast, bitopertin inhibits [³H]glycine uptake in cells stably expressing hGlyT1b with an IC50 of 25 ± 2 nM . This represents an approximately 5-fold difference in potency favoring iclepertin under comparable in vitro conditions.
| Evidence Dimension | hGlyT1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.0 nM |
| Comparator Or Baseline | Bitopertin: IC50 = 25 ± 2 nM |
| Quantified Difference | 5.0 nM vs. 25 nM (5-fold difference) |
| Conditions | Human SK-N-MC cells, [³H]glycine uptake assay |
Why This Matters
Higher potency enables lower dosing to achieve equivalent target engagement, potentially improving the therapeutic window and reducing off-target effects in experimental systems.
- [1] Rosenbrock H, et al. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clin Transl Sci. 2018;11(6):616-623. View Source
